molecular formula C26H24N2O3S2 B12044308 3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 476484-91-0

3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12044308
CAS No.: 476484-91-0
M. Wt: 476.6 g/mol
InChI Key: LCCCCCQFLMQJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothieno[2,3-d]pyrimidin-4(3H)-one derivative with a molecular formula of C₂₆H₂₄N₂O₃S₂ and a molecular mass of 476.609 g/mol . Its structure features:

  • A 4-methoxyphenyl group at position 2.
  • A 2-(4-methylphenyl)-2-oxoethylsulfanyl moiety at position 2.
  • A partially saturated bicyclic core (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one), contributing to its planar heterocyclic framework.

Properties

CAS No.

476484-91-0

Molecular Formula

C26H24N2O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H24N2O3S2/c1-16-7-9-17(10-8-16)21(29)15-32-26-27-24-23(20-5-3-4-6-22(20)33-24)25(30)28(26)18-11-13-19(31-2)14-12-18/h7-14H,3-6,15H2,1-2H3

InChI Key

LCCCCCQFLMQJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

The compound 3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of phenyl groups and a thieno-pyrimidine core. The presence of methoxy and methyl groups contributes to its unique reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable investigation involved screening a library of compounds on multicellular spheroids, which revealed that this molecule effectively inhibited tumor growth in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Preliminary data suggest it may act as an inhibitor for certain enzymes involved in cancer progression and metastasis. For example, it showed promising results in inhibiting acetylcholinesterase (AChE) and urease activities, which are crucial in various physiological and pathological processes.

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle progression, particularly at the G1/S checkpoint.
  • Enzyme Interaction : The binding affinity to specific enzymes suggests a competitive inhibition mechanism, which could be pivotal in therapeutic applications against cancer.

Study 1: Anticancer Screening

In a study published by Walid Fayad et al., the compound was screened alongside other candidates for its anticancer potential. Results indicated that it significantly reduced cell viability in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This selectivity highlights its therapeutic promise .

Study 2: Enzyme Inhibition

Another research effort assessed the enzyme inhibitory effects of this compound against AChE and urease. The findings demonstrated that it possesses strong inhibitory activity, with IC50 values indicating effective concentration levels for therapeutic applications .

Data Summary

Property Activity IC50 Value
Anticancer (various cell lines)Significant reduction in viabilityNot specified
AChE InhibitionStrongNot specified
Urease InhibitionModerate to strongNot specified

Scientific Research Applications

Molecular Structure and Composition

  • Molecular Formula : C26H24N2O3S2
  • Molecular Weight : 476.6 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
  • CAS Number : 476484-91-0

Structural Features

The compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and potential bioactivity.

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The benzothieno-pyrimidine scaffold is associated with various anticancer activities due to its ability to interact with multiple biological targets.
    • A study demonstrated that derivatives of this scaffold exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties :
    • Research on related sulfur-containing heterocycles has shown promising antimicrobial activity. The presence of the sulfanyl group in this compound may contribute to its effectiveness against bacterial and fungal pathogens .
  • Neuroprotective Effects :
    • Compounds derived from pyrimidine structures have been reported to exhibit neuroprotective properties. Investigations into the neuroprotective mechanisms of such compounds suggest potential applications in treating neurodegenerative diseases .

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, studies on similar compounds have indicated their potential to inhibit kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases .
  • Anti-inflammatory Activity :
    • Research indicates that pyrimidine derivatives can modulate inflammatory responses. The unique structure of this compound may allow it to interact with inflammatory mediators, providing a basis for its use in treating inflammatory disorders .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of a series of benzothieno-pyrimidine derivatives. The results showed that compounds with similar structural motifs significantly inhibited the growth of breast and lung cancer cell lines, demonstrating IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Screening

In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, several derivatives exhibited notable antimicrobial activity, suggesting that modifications to the sulfanyl group could enhance efficacy.

Case Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration revealed that administration of related compounds resulted in reduced neuronal loss and improved cognitive function, indicating a protective effect against neurotoxicity.

Comparison with Similar Compounds

Position 2 Modifications :

  • Sulfanyl-linked substituents: 2-(4-Methylphenyl)-2-oxoethyl (target compound): Balances lipophilicity and polarity, ideal for passive diffusion . 4-Bromophenyl-2-oxoethyl (): Halogen atoms may engage in halogen bonding with target proteins, improving affinity .

Position 3 Modifications :

  • 4-Methoxyphenyl (target compound): Methoxy groups are electron-donating, possibly stabilizing π-π interactions in aromatic stacking .
  • 4-Chlorophenyl (): Chlorine’s inductive effect increases electrophilicity, favoring covalent interactions .
  • Benzyl/piperazine groups (): Extend conjugation and solubility, critical for aqueous bioavailability .

Preparation Methods

Cyclization of Tetrahydrobenzothiophene Precursors

The synthesis begins with the construction of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core. A widely adopted approach involves cyclizing ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (±)-9 under oxidative aromatization conditions. Palladium on carbon (10% Pd/C) in refluxing toluene facilitates the conversion to ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate, a key intermediate. Subsequent condensation with thiourea in the presence of sodium ethoxyde yields the pyrimidine ring via nucleophilic attack at the carbonyl carbon, forming the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Alternative Cyclocarbonylation Strategies

Palladium-catalyzed cyclocarbonylation offers a complementary route. Reacting o-iodoanilines with acyl chlorides in the presence of Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in 2-methyltetrahydrofuran (2-MeTHF) at 100°C constructs the benzoxazinone intermediate, which is further functionalized to the pyrimidine core. While this method primarily targets benzoxazinones, adapting the conditions with thiophene-containing precursors could enable analogous pyrimidine formation.

Functionalization of the Pyrimidine Core

Sulfanyl Group Installation

The critical 2-sulfanyl moiety is incorporated via thiolation. Reacting the intermediate with 2-(4-methylphenyl)-2-oxoethyl mercaptan (HSCH₂COC₆H₄CH₃-4) in DMF using K₂CO₃ as a base at room temperature affords the thioether linkage. Microwave-assisted conditions (100°C, 20 min) enhance reaction efficiency, achieving >85% conversion.

Optimization and Mechanistic Studies

Solvent and Catalytic Effects

Comparative studies highlight acetonitrile as the optimal solvent for cyclization steps, improving yields by 15–20% over DMF or THF due to its polar aprotic nature. Catalytic p-toluenesulfonic acid (p-TsOH, 10 mol%) accelerates imine formation during pyrimidine ring closure, reducing reaction times from 12 h to 3 h.

Stereochemical Considerations

Synthetic Challenges and Mitigation Strategies

Byproduct Formation During Thiolation

Competitive oxidation of the sulfanyl group to sulfones is a major side reaction, particularly under aerobic conditions. Employing degassed solvents and radical scavengers (e.g., BHT, 1 mol%) suppresses this pathway, increasing thioether yields from 60% to 88%.

Purification of Hydrophobic Intermediates

The compound’s low solubility in aqueous media complicates isolation. Flash chromatography on silica gel with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water (9:1) achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Pd/C AromatizationCyclization, SNAr, Thiolation6298
CyclocarbonylationPd-catalyzed CO insertion, Thiolation5595
Microwave-AssistedOne-pot cyclization/thiolation7397

The Pd/C-mediated route offers superior yield and scalability, while microwave methods provide rapid synthesis for small-scale applications.

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves constructing the benzothieno[2,3-d]pyrimidinone core via cyclization of thiophene and pyrimidine precursors under acidic/basic conditions, followed by introducing substituents (e.g., sulfanyl, methoxyphenyl) via nucleophilic substitution or coupling reactions. Key steps include:

  • Core formation : Cyclization using reagents like POCl₃ or polyphosphoric acid (70–90°C, 6–12 hours) .
  • Sulfanyl group introduction : Thiol-alkylation with 2-(4-methylphenyl)-2-oxoethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) achieve >95% purity .
    Critical factors : Temperature control during cyclization prevents side reactions, while excess alkylating agents improve sulfanyl substitution efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfanyl-linked methyl groups at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrobenzothieno ring system and confirms planarity of the pyrimidinone core (bond angles: 117–122°) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 505.2) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition via ELISA .
    Note : Use in vitro models with concentrations ≤10 μM to avoid nonspecific cytotoxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final alkylation step?

Low yields (~40%) during sulfanyl group introduction often result from steric hindrance at the pyrimidinone C2 position. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield to 65% .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxyphenyl hydroxyl) with acetyl groups before alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol nucleophilicity .

Q. What computational and experimental approaches elucidate its mechanism of action in kinase inhibition?

  • Molecular docking : Predict binding to ATP pockets of kinases (e.g., EGFR or CDK2) with Glide/SP scoring .
  • Kinase profiling : Use SelectScreen® assays to measure IC₅₀ against 100+ kinases .
  • Mutagenesis : Validate critical binding residues (e.g., EGFR T790M mutation reduces affinity by 10-fold) .

Q. How do structural modifications (e.g., substituents on the benzothieno ring) impact bioactivity?

SAR studies show:

  • 4-Methoxyphenyl : Enhances solubility and COX-2 selectivity (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 15 μM) .
  • Sulfanyl linker length : Ethyl > methyl for antimicrobial activity (MIC = 2 μg/mL vs. 8 μg/mL) .
  • Tetrahydro ring saturation : Improves metabolic stability (t₁/₂ in liver microsomes: 45 minutes vs. 15 minutes for unsaturated analogs) .

Q. How can contradictory data on cytotoxicity across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in MCF-7 cells) may arise from:

  • Assay conditions : Serum concentration in media alters compound bioavailability .
  • Purity : HPLC-MS verification ensures >95% purity; impurities ≥2% can skew results .
  • Cell line variability : Use STR profiling to confirm cell identity and minimize cross-contamination .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stable for 12 months at -80°C in amber vials .
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions to prevent sulfanyl oxidation .

Q. Which in silico tools predict metabolic hotspots for lead optimization?

  • CYP450 metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., demethylation of methoxyphenyl) .
  • ADMET Prediction : SwissADME estimates bioavailability (70% vs. 40% for analogs with longer sulfanyl chains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.